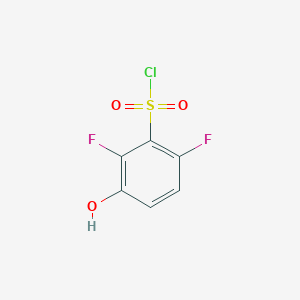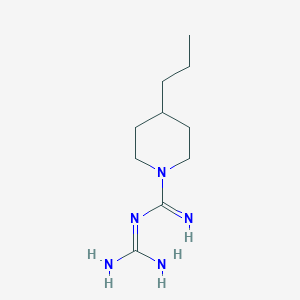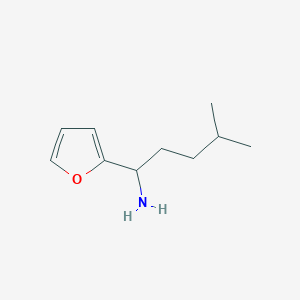
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is a fluorinated aromatic compound with the molecular formula C₆H₃ClF₂O₃S and a molecular weight of 228.60 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. It is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2,6-difluorophenol followed by chlorination. The reaction conditions often require the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and sulfonyl chloride makes the benzene ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Products include sulfonamides and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Lacks the hydroxyl group present in 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride.
3-Hydroxybenzenesulfonyl chloride: Does not contain fluorine atoms.
2,6-Dichlorobenzenesulfonyl chloride: Contains chlorine atoms instead of fluorine.
Uniqueness
This compound is unique due to the combination of fluorine atoms, a hydroxyl group, and a sulfonyl chloride group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C6H3ClF2O3S |
|---|---|
Molekulargewicht |
228.60 g/mol |
IUPAC-Name |
2,6-difluoro-3-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-3(8)1-2-4(10)5(6)9/h1-2,10H |
InChI-Schlüssel |
JZXUSBODOOOBFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)F)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)

![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)




![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)


